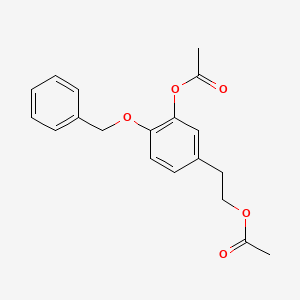

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate

Description

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate is an ester derivative featuring a phenyl ring substituted with both acetyloxy (-OAc) and phenylmethoxy (-OCH₂Ph) groups at positions 3 and 4, respectively. The ethyl acetate moiety is attached to the benzene ring via a two-carbon spacer.

Properties

IUPAC Name |

2-(3-acetyloxy-4-phenylmethoxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-14(20)22-11-10-16-8-9-18(19(12-16)24-15(2)21)23-13-17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWMGQRYHDYSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate typically involves multiple steps. One common method is the esterification of 2-(3-hydroxy-4-phenylmethoxyphenyl)ethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.

Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxy ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium hydroxide.

Scientific Research Applications

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.

Medicine: Research into its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.

Industry: It is used in the formulation of certain types of coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate involves its hydrolysis by esterases to release 2-(3-hydroxy-4-phenylmethoxyphenyl)ethanol and acetic acid. The released alcohol can then participate in further biochemical reactions, depending on the specific biological context. The molecular targets and pathways involved are primarily those associated with ester hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

2.1.1 Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate ()

- Structure : Features a methoxy (-OMe) and acetyl (-OAc) group at positions 2 and 4 of the phenyl ring, respectively, with an ethyl acetate chain.

- Key Differences : Lacks the phenylmethoxy group present in the target compound.

- Implications : The absence of the bulky phenylmethoxy group may enhance solubility compared to the target compound, but reduce lipophilicity and membrane permeability .

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid ()

- Structure : Contains benzyloxy (-OCH₂Ph) and methoxy (-OMe) groups at positions 3 and 4, with a carboxylic acid (-COOH) instead of an ester.

Functional Group Variations

Ethyl 2-phenylacetoacetate ()

- Structure : Combines an acetoacetate group (β-ketoester) with a phenyl ring.

2.2.2 Ethyl 2-(4-chlorophenoxy)acetoacetate ()

- Structure: Includes a chlorophenoxy (-OPhCl) group and a β-ketoester.

- Key Differences : The electron-withdrawing chlorine substituent may increase metabolic stability but reduce electron density in the aromatic ring, altering binding affinities in target proteins .

Substituent Effects on Physicochemical Properties

Biological Activity

2-(3-Acetyloxy-4-phenylmethoxyphenyl)ethyl acetate is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18O4

- CAS Number : 1798042-57-5

The presence of the acetyloxy and phenylmethoxy groups suggests potential interactions with biological systems, which are critical for its activity.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress leading to various diseases. The antioxidant activity of this compound was evaluated using several methods:

- DPPH Radical Scavenging Assay : This method measures the ability of the compound to donate electrons to neutralize free radicals.

- Trolox Equivalent Antioxidant Capacity (TEAC) : This assay quantifies the antioxidant capacity relative to Trolox, a vitamin E analog.

Results Summary :

The results indicate significant antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Antimicrobial Activity

The antimicrobial effects of the compound were tested against various pathogens, including both Gram-positive and Gram-negative bacteria. The broth micro-dilution method was employed to determine Minimum Inhibitory Concentrations (MIC).

Antimicrobial Efficacy :

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Escherichia coli | 30 | Moderate |

| Candida albicans | 20 | Effective |

The compound demonstrated notable antimicrobial properties, particularly against Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The anti-inflammatory activity of this compound was assessed using LPS-stimulated macrophage cells. The levels of inflammatory cytokines such as IL-6 and TNF-α were measured post-treatment.

Findings :

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 150 | 100 |

| LPS | 300 | 250 |

| LPS + Compound | 180 | 120 |

The treatment with the compound significantly reduced IL-6 and TNF-α levels compared to the LPS group, highlighting its anti-inflammatory potential.

Case Studies

Several studies have investigated the biological activities of similar compounds derived from ethyl acetate extracts. For instance, a study on extracts from Albizia adianthifolia revealed significant antioxidant and antimicrobial activities attributed to phenolic compounds similar to those found in this compound . Another study focused on Ardisiae Japonicae Herba identified active compounds that exhibited anti-inflammatory effects comparable to those observed with our compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.